Fmoc-beta-homoisoleucine
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Overview
Description
Fmoc-L-beta-homoisoleucine: is a derivative of the amino acid isoleucine, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides and proteins. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites on the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-beta-homoisoleucine is typically synthesized through a series of chemical reactions that involve the protection and deprotection of functional groups. The synthesis begins with the protection of the amino group of L-beta-homoisoleucine using the Fmoc group. This is achieved by reacting L-beta-homoisoleucine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine .
Industrial Production Methods: In industrial settings, the production of Fmoc-L-beta-homoisoleucine involves large-scale chemical synthesis using automated peptide synthesizers. The process includes the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using a mild base, such as piperidine, to allow for the subsequent addition of the next amino acid .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-beta-homoisoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) and piperidine.
Major Products: The major products formed from these reactions include various protected and deprotected forms of L-beta-homoisoleucine, as well as its derivatives with different functional groups .
Scientific Research Applications
Chemistry: Fmoc-L-beta-homoisoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function .
Biology: In biological research, Fmoc-L-beta-homoisoleucine is used to create peptide-based hydrogels and other biomaterials. These materials have applications in tissue engineering, drug delivery, and regenerative medicine .
Medicine: The compound is utilized in the development of peptide-based therapeutics. It allows for the precise synthesis of peptide drugs with specific sequences and functionalities .
Industry: Fmoc-L-beta-homoisoleucine is employed in the production of synthetic peptides for various industrial applications, including the manufacture of diagnostic reagents and biochemical research tools .
Mechanism of Action
The mechanism of action of Fmoc-L-beta-homoisoleucine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Molecular Targets and Pathways: The primary molecular target of Fmoc-L-beta-homoisoleucine is the growing peptide chain during solid-phase synthesis. The compound interacts with various reagents and catalysts used in the synthesis process, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Fmoc-L-isoleucine: Similar to Fmoc-L-beta-homoisoleucine but with a different side chain structure.
Fmoc-L-valine: Another Fmoc-protected amino acid with a different side chain.
Fmoc-L-leucine: Similar in structure but with a different side chain arrangement.
Uniqueness: Fmoc-L-beta-homoisoleucine is unique due to its beta-homo modification, which provides distinct steric and electronic properties. This modification can influence the folding and stability of peptides, making it valuable for specific applications in peptide synthesis and research .
Biological Activity
Fmoc-beta-homoisoleucine (Fmoc-β-HIle) is a modified amino acid derived from isoleucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is increasingly significant in peptide synthesis and biochemistry due to its unique structural properties that enhance peptide stability and diversity. This article explores the biological activity of Fmoc-β-HIle, focusing on its biochemical interactions, mechanisms of action, and applications in scientific research.
Fmoc-β-HIle has the following chemical characteristics:
- Molecular Formula : C22H25NO
- Molecular Weight : 367.45 g/mol
- CAS Number : 193954-27-7
- Purity : ≥ 99% (HPLC) .
Fmoc-β-HIle functions primarily as a building block in peptide synthesis. Its incorporation into polypeptides alters the structural and functional properties of the resulting peptides. The mechanism of action involves:
- Incorporation into Peptides : During solid-phase peptide synthesis (SPPS), Fmoc-β-HIle can be incorporated into growing peptide chains, influencing their conformation and stability.
- Interaction with Proteins : The presence of β-homo modifications can affect protein folding, stability, and interactions with other biomolecules, potentially leading to altered biological activities .
Biological Activity
The biological activity of Fmoc-β-HIle has been studied in various contexts:
1. Peptide Synthesis
Fmoc-β-HIle is utilized in synthesizing peptides that mimic natural proteins or possess enhanced properties. For instance, it has been shown to improve the hydrophobicity and stability of peptides, which is crucial for therapeutic applications .
2. Protein Interaction Studies
Research indicates that peptides containing Fmoc-β-HIle exhibit distinct binding affinities and interaction profiles compared to those synthesized with standard amino acids. This property is particularly valuable in studying protein-protein interactions and enzyme-substrate dynamics .
3. Therapeutic Applications
Fmoc-β-HIle has potential applications in drug development, particularly in designing peptide-based therapeutics that require specific structural features for efficacy. Its unique properties allow for the creation of compounds with improved bioavailability and reduced degradation .
Case Studies
Several studies highlight the utility of Fmoc-β-HIle in biological research:
Case Study 1: Antimicrobial Peptides
A study investigated the incorporation of Fmoc-β-HIle into antimicrobial peptides. The modified peptides demonstrated enhanced activity against certain bacterial strains compared to their non-modified counterparts, suggesting that β-homo modifications can contribute to improved antimicrobial efficacy .
Case Study 2: Protein Folding Dynamics
In experiments assessing protein folding dynamics, peptides containing Fmoc-β-HIle exhibited altered folding pathways compared to standard peptides. This change was attributed to the increased steric hindrance provided by the β-homo modification, which influenced the overall stability and folding efficiency of the proteins studied .
Comparison with Similar Compounds
To better understand the significance of Fmoc-β-HIle, it is useful to compare it with similar compounds:
Compound | Structural Modification | Biological Activity |
---|---|---|
Fmoc-L-Isoleucine | None | Standard activity |
Fmoc-L-Leucine | None | Standard activity |
Fmoc-L-Valine | None | Standard activity |
This compound | β-homo modification | Enhanced stability & activity |
Fmoc-β-HIle's unique β-homo modification provides advantages over its analogs by improving peptide stability and interaction profiles.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZUUIWBAYOCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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